9-Cyclopropylnonanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-cyclopropylnonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12(14)8-6-4-2-1-3-5-7-11-9-10-11/h11H,1-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSYMQVXJYGAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574814 | |
| Record name | 9-Cyclopropylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-97-0 | |
| Record name | 9-Cyclopropylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Abundance and Biological Distribution of Cyclopropane Fatty Acids
in Prokaryotic Organisms
Cyclopropane (B1198618) fatty acids are notable components of the cell membranes of many bacteria, where they contribute to the physical properties and stress resistance of the cell envelope.
Distribution in Bacterial Species
The presence and concentration of CPFAs can vary significantly among different bacterial species, reflecting their diverse metabolic capabilities and environmental adaptations.
Escherichia coli : This well-studied bacterium is known to synthesize cyclopropane fatty acids, particularly cis-9,10-methyleneoctadecanoic acid, also known as dihydrosterculic acid. mdpi.comnih.gov This modification of membrane phospholipids (B1166683) typically occurs as bacterial cultures enter the stationary phase, a response believed to enhance membrane stability and protect against environmental stresses. acs.orgacs.org
Lactobacillus arabinosus : This species is notable for its production of lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), a cyclopropane fatty acid that was first discovered in this bacterium. gerli.com Like other CPFAs, lactobacillic acid is a key component of the bacterial cell membrane. gerli.com
Mycobacterium tuberculosis : The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a complex structure rich in mycolic acids. wikipedia.org These are very long-chain fatty acids that can be modified with cyclopropane rings. wikipedia.orgnih.gov This cyclopropanation is crucial for the bacterium's virulence and persistence within the host, contributing to its resistance to chemical damage and dehydration. wikipedia.orgnih.gov The main types of mycolic acids in M. tuberculosis are alpha-, methoxy-, and keto-mycolic acids, with the alpha-mycolic acids containing several cyclopropane rings. wikipedia.orgmdpi.com
Helicobacter pylori : Research on the specific fatty acid composition of Helicobacter pylori in relation to cyclopropane fatty acids is less detailed in the provided results. However, the general presence of CPFAs in various Gram-negative bacteria suggests they may also be present in this species.
Salmonella enterica : In Salmonella enterica, cyclopropane fatty acids have been implicated in the acid shock response, highlighting their role in bacterial survival under harsh conditions. acs.orgacs.org
Pseudomonas aeruginosa : This opportunistic pathogen has been shown to produce a variety of secondary metabolites, including cyclodipeptides. nih.gov Some studies have also identified the production of 9-cyclopropylnonanoic acid in certain halophilic (salt-tolerant) bacteria, a group that can include Pseudomonas species. mdpi.comscispace.com
Clostridium acetobutylicum : While specific information on CPFAs in this species is not available in the search results, as a bacterium, it is plausible that it synthesizes these fatty acids as part of its membrane lipids.
Pseudomonas putida : Similar to P. aeruginosa, P. putida belongs to a genus known for its metabolic diversity. The presence of CPFAs is likely, though not explicitly detailed in the provided search results.
Lactococcus lactis : As a lactic acid bacterium, it is possible that Lactococcus lactis produces cyclopropane fatty acids, similar to its relative Lactobacillus arabinosus.
Presence in Other Microbial Lineages
The distribution of cyclopropane fatty acids extends beyond bacteria into other microbial groups.
Protozoa : Cyclopropane fatty acids have been identified in various protozoa. nih.govgerli.comrsc.org For instance, functional cyclopropane fatty acid synthetase (CFAS) genes have been found in Leishmania species, where these fatty acids are involved in cellular processes and infectivity. plos.orgmicrobialcell.com
Fungi : The presence of cyclopropane fatty acids has also been reported in fungi. mdpi.comnih.govacs.orgacs.org Their function in fungi is thought to be similar to that in bacteria, contributing to membrane stability and protection against environmental stress. researchgate.net
Presence in Eukaryotic Organisms (Non-Human)
While most prominent in prokaryotes, cyclopropane fatty acids also make an appearance in the eukaryotic world, particularly in plants and as products of biosynthesis in animal tissues under specific experimental conditions.
Identification in Plant Seed Oils
Certain plant species are known to accumulate significant quantities of cyclopropane and cyclopropene (B1174273) fatty acids in their seed oils.
Sterculia foetida : The seed oil of Sterculia foetida is a rich source of cyclopropenoid fatty acids, most notably sterculic acid. gerli.combrill.comitb.ac.id Dihydrosterculic acid, a cyclopropane fatty acid, is also present. nih.gov The high concentration of these unusual fatty acids makes this oil distinct from common vegetable oils. researchgate.netwhiterose.ac.uk
Litchi chinensis : The seeds of the litchi fruit contain a significant amount of a cyclopropane fatty acid, specifically cis-9,10-methylene-octadecanoic acid, an isomer of lactobacillic acid. gerli.comnih.gov The relative level of this compound can be as high as 35-48% of the total fatty acids in the seed oil. nih.gov A novel cyclopropyl-containing fatty acid glucoside, litchioside C, has also been isolated from litchi seeds. nih.gov
Characterization in Select Animal Tissues
While not naturally abundant, the biosynthesis of cyclopropane fatty acids has been studied in mammalian tissues in vitro.
Mammalian tissues in vitro for biosynthetic studies : Research has demonstrated that mammalian tissues, such as rat and guinea-pig adipose tissue and rat liver slices, can incorporate cyclopropanecarboxylic acid into long-chain fatty acids in vitro. nih.gov This process results in the formation of unnatural fatty acids with a terminal cyclopropyl (B3062369) ring, which are thought to be related to the metabolic effects of cyclopropanecarboxylic acid. nih.gov
Cyclopropane Fatty Acids as Biomarkers in Food Science Research
The unique origin of cyclopropane fatty acids, primarily from microorganisms, makes them valuable biomarkers in food science for assessing food quality and authenticity.
CPFAs, such as dihydrosterculic acid and lactobacillic acid, are used to trace the feeding regimens of livestock. nih.gov Their presence in meat and dairy products can indicate the use of silage in animal feed, as the fermentation process in silage production encourages the growth of bacteria that synthesize these fatty acids. brill.comacs.orgnih.gov For example, the concentration of CPFAs in bovine meat fat has been shown to be positively related to a silage-based diet. nih.govresearchgate.net This allows for the authentication of products with specific production standards, such as cheeses with a Protected Designation of Origin (PDO) that forbid the use of silage. brill.com
The analysis of CPFAs in cheese fat can also serve as an indicator of the quality of hay forages. acs.orgnih.gov Higher levels of CPFAs may suggest the use of poor-quality hay. acs.orgnih.gov Therefore, the detection and quantification of these fatty acids provide a powerful tool for ensuring the quality, safety, and traceability of meat and dairy products. nih.govnih.gov
This article explores the occurrence of this compound and other cyclopropane fatty acids (CPFAs) in various food products, with a particular focus on their presence in dairy and meat. The distribution of these fatty acids is significantly influenced by the dietary habits of the animals from which these foods are sourced.
Enzymology and Biosynthesis of Cyclopropane Fatty Acid Moieties
Cyclopropane (B1198618) Fatty Acid Synthase (CFAS) as a Key Enzyme
Cyclopropane Fatty Acid Synthase (CFAS) is the central enzyme responsible for the biosynthesis of cyclopropane fatty acids (CFAs) in a variety of organisms, including bacteria. nih.govasm.orgresearchgate.net This enzyme catalyzes the transfer of a methylene (B1212753) group from a donor molecule to an unsaturated fatty acyl chain already incorporated into a membrane phospholipid. asm.orgresearchgate.netnih.govasm.orgnih.gov The activity of CFAS is often upregulated in response to environmental stressors, such as changes in pH or temperature, and as bacterial cultures enter the stationary phase of growth. researchgate.netnih.govasm.orgnih.govnih.govnih.gov
The enzyme itself is a peripheral membrane protein that associates with the lipid bilayer to access its substrate. nih.govnih.gov In Escherichia coli, CFAS has been shown to be a soluble enzyme that exhibits a strong affinity for phospholipid vesicles containing unsaturated fatty acids, but not for those composed solely of saturated fatty acids. nih.govnih.gov This specificity underscores the enzyme's targeted role in modifying specific components of the cell membrane.
| Organism | Role of CFAS | Reference |
| Bacteria | Biosynthesis of cyclopropane fatty acids (CFAs). | nih.govasm.orgresearchgate.net |
| Escherichia coli | A soluble enzyme with high affinity for phospholipid vesicles with unsaturated fatty acids. | nih.govnih.gov |
Catalytic Mechanism of Cyclopropanation
The conversion of an unsaturated fatty acid to a cyclopropane fatty acid by CFAS involves a sophisticated chemical mechanism. This process is characterized by the transfer of a methylene group from a specific donor molecule and is thought to proceed through a high-energy intermediate.
A crucial aspect of CFAS activity is that its substrates are not free fatty acids but rather unsaturated fatty acyl chains that are already esterified within membrane phospholipids (B1166683). nih.govnih.govasm.orgnih.govnih.gov This means the enzyme acts directly on the assembled cell membrane. The most common substrates are phospholipids containing oleic acid or other unsaturated fatty acids at the sn-1 or sn-2 position of the glycerol (B35011) backbone. nih.gov
In many gram-negative bacteria, phosphatidylethanolamine (B1630911) is a primary phospholipid component and serves as a key substrate for CFAS. researchgate.net However, studies with CFAS from Pseudomonas aeruginosa have shown a preference for phosphatidylglycerol as a substrate. nih.gov The enzyme's ability to recognize and modify acyl chains within the context of a phospholipid bilayer highlights a complex interaction between the soluble enzyme and the membrane surface. nih.govnih.gov
| Substrate Type | Example | Organism Preference |
| Phospholipid | Phosphatidylethanolamine | Gram-negative bacteria |
| Phospholipid | Phosphatidylglycerol | Pseudomonas aeruginosa |
The prevailing mechanistic hypothesis for the cyclopropanation reaction involves the formation of a carbocation intermediate. nih.govresearchgate.net According to this model, the reaction is initiated by the nucleophilic attack of the double bond of the unsaturated fatty acyl chain on the electrophilic methyl carbon of SAM. This attack leads to the formation of a transient, high-energy carbocation intermediate. nih.gov This intermediate is then stabilized and resolved into the final cyclopropane ring structure. Evidence for this carbocation mechanism comes from studies with mutant enzymes that, instead of completing cyclopropanation, produce a variety of methyl-branched unsaturated fatty acids, which are consistent with the rearrangement of a carbocation intermediate. nih.gov
Structural Biology and Mechanistic Insights of CFAS Enzymes
The three-dimensional structure of CFAS provides critical insights into its function. The enzyme's architecture reveals how it binds to the membrane, recognizes its substrate, and catalyzes the cyclopropanation reaction.
Structural studies of CFAS from E. coli and other bacteria have revealed that the enzyme exists as a homodimer. nih.govnih.govmit.edu Each monomer consists of two distinct domains: a smaller N-terminal domain and a larger C-terminal catalytic domain. nih.govmit.edu The dimerization is crucial for the enzyme's activity; monomeric forms of the enzyme show significantly reduced or no catalytic activity. nih.gov
The dimeric structure is thought to facilitate an "avidity-based model" for membrane interaction and catalysis. mit.edu In this model, one subunit of the dimer may be primarily responsible for anchoring the enzyme to the membrane, while the other subunit actively engages with a phospholipid molecule, extracts the unsaturated acyl chain, and performs the catalysis within its active site. nih.gov This cooperative action between the two subunits allows for efficient modification of the membrane lipids.
Role of Specific Residues in Catalysis
The catalytic activity of CFAS is dependent on the precise arrangement of specific amino acid residues within its active site. Research has identified several key players in the catalytic mechanism:
Bicarbonate Ion Cofactor : The chemical mechanism is thought to involve a tightly-bound bicarbonate ion that acts as a general base to deprotonate the intermediate, facilitating the formation of the cyclopropane ring. nih.gov Mutagenesis of the bicarbonate ligands in the active site has been shown to reduce CFAS activity, underscoring its direct role in catalysis. nih.gov
Conserved Tyrosine and Serine Residues : Mutagenesis studies on E. coli CFAS (ecCFAS) have highlighted the importance of specific residues. For example, the mutation of Tyrosine-350 to Phenylalanine (Y350F) altered the product profile, favoring the formation of mono-cyclopropanated over di-cyclopropanated products, and rendered the enzyme inactive against certain substrates. ucl.ac.uk This suggests an allosteric role for Y350 in regulating substrate binding and protein function. ucl.ac.uk Similarly, mutations of Serine-270 (S270A and S270G), located in the lipid headgroup binding region, also impacted substrate selectivity, indicating a functional relationship between distant residues and the active site. ucl.ac.uk Prior studies based on homology with cyclopropane mycolic acid synthase had already established the critical catalytic role of several conserved residues. researchgate.net
| Residue/Cofactor | Organism/Enzyme | Role in Catalysis | Finding |
| Bicarbonate Ion | General (e.g., E. coli) | General base in deprotonation | Mutagenesis of its ligands reduces enzyme activity. nih.gov |
| Tyrosine-350 (Y350) | E. coli (ecCFAS) | Allosteric regulation, substrate binding | Y350F mutation alters product profile and substrate specificity. ucl.ac.uk |
| Serine-270 (S270) | E. coli (ecCFAS) | Substrate selectivity, headgroup binding | S270G/A mutations impact substrate selectivity, highlighting its role in the flexibility of the lipid binding region. ucl.ac.uk |
Divergent Amino Acid Sequences within Lipid-Binding Domains
CFAS enzymes possess distinct domains for lipid binding and catalysis. The N-terminal domain is typically associated with lipid binding, while the C-terminal domain contains the catalytic site. nih.gov
Bioinformatic analysis across various bacterial phyla reveals that the amino acid sequences within the N-terminal lipid-binding domain are highly divergent. nih.gov This sequence variability likely reflects adaptation to different membrane compositions and suggests distinct membrane-binding properties among CFAS orthologs from different bacteria. nih.gov
Interestingly, a significant portion (approximately 80%) of smaller CFAS enzymes, such as the cyclopropane mycolic acid synthases found in Mycobacterium, lack this putative N-terminal lipid-binding domain altogether. nih.gov These enzymes act on mycolic acid precursors that are not embedded in the plasma membrane. This suggests that the N-terminal lipid-binding domain serves a specific function for enzymes that target lipid substrates located within the plasma membrane. nih.gov
Regulation of CFAS Expression and Activity
The production of cyclopropane fatty acids is not constitutive but is tightly regulated in response to cellular growth phase and environmental stress. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels. researchgate.netresearchgate.net
Growth Phase Dependence (e.g., Stationary Phase)
A hallmark of CFA synthesis is its strong dependence on the bacterial growth phase. In many bacteria, including E. coli and Pseudomonas putida, the accumulation of CFAs in the membrane occurs predominantly as cultures transition from the logarithmic (exponential) phase into the stationary phase. nih.govnih.govnih.govoup.com This timing is the result of a transient increase in CFAS enzyme activity which, coupled with the cessation of net phospholipid synthesis in the stationary phase, leads to the efficient modification of existing unsaturated fatty acids. nih.gov
Transcriptional Regulation (e.g., RpoS-dependent promoter)
The growth phase-dependent expression of the cfa gene, which encodes CFAS, is a key regulatory checkpoint. In E. coli, the cfa gene is transcribed from two different promoters. nih.govasm.org
A σ⁷⁰-dependent promoter : This promoter is recognized by the primary sigma factor, σ⁷⁰ (RpoD), and is active throughout the growth curve, providing a basal level of cfa transcription. nih.govnih.gov This transcript has a long 5' untranslated region (UTR). asm.org
An RpoS-dependent promoter : This promoter is located proximal to the gene and is controlled by the alternative sigma factor RpoS (σ³⁸ or σS), which is the master regulator of the general stress response and is itself induced upon entry into the stationary phase. nih.govoup.comnih.gov Activation of this strong promoter during the log-to-stationary phase transition leads to a large, but transient, increase in CFAS synthesis. nih.govnih.gov
This dual-promoter system allows for both housekeeping expression and a robust, timed induction of the enzyme when its activity is most required. nih.gov
Post-Synthetic Modification Aspects
Beyond transcriptional control, CFAS expression is fine-tuned at the post-transcriptional level, primarily through the action of small non-coding RNAs (sRNAs). asm.orgnih.gov In E. coli, the stability of the cfa mRNA is modulated by several sRNAs that bind to its 5' UTR. asm.orgnih.gov
Activating sRNAs (RydC, ArrS) : These sRNAs stabilize the cfa mRNA by binding to and masking a cleavage site for the endonuclease RNase E. asm.orgnih.gov This protection from degradation leads to increased translation and higher levels of CFAS, which in turn elevates the proportion of cyclopropane fatty acids in the membrane. asm.orgresearchgate.net
Repressing sRNA (CpxQ) : In contrast, the sRNA CpxQ binds to a different site in the cfa 5' UTR and represses cfa expression. asm.orgnih.gov
This layer of regulation allows the cell to rapidly adjust CFAS levels in response to specific environmental cues, such as acid stress, independent of the primary growth-phase signals. asm.orgnih.gov
| Regulatory Molecule | Type | Target | Effect on CFAS | Mechanism |
| RpoS (σS) | Sigma Factor | cfa gene promoter | Activation | Binds to and activates a stationary-phase specific promoter. nih.govoup.com |
| RydC | sRNA | cfa mRNA | Activation | Masks RNase E cleavage site, stabilizing the mRNA. asm.orgnih.gov |
| ArrS | sRNA | cfa mRNA | Activation | Masks RNase E cleavage site, stabilizing the mRNA. asm.org |
| CpxQ | sRNA | cfa mRNA | Repression | Binds to the 5' UTR, leading to repression. asm.orgnih.gov |
| FtsH | Protease | CFAS protein | Degradation | ATP-dependent proteolysis of the enzyme. nih.gov |
Proteolytic Degradation of CFAS
The sharp burst of CFAS activity upon entry into the stationary phase is transient. asm.org The enzyme is metabolically unstable and is rapidly degraded, returning its activity to a basal level. nih.gov This loss of activity is due to targeted proteolysis. asm.org
In E. coli, the degradation of CFAS is dependent on the heat shock regulon, controlled by the sigma factor σ³² (RpoH). nih.govasm.org The specific protease responsible for this turnover has been identified as FtsH, a membrane-anchored AAA+ protease. nih.govnih.gov The degradation of CFAS by FtsH is an ATP-dependent process. nih.gov This rapid removal of the enzyme ensures that the modification of the membrane is a temporary response, preventing the potentially detrimental effects of sustained high levels of CFAS activity and conserving cellular resources like SAM. nih.gov
Comparative Analysis of Biosynthetic Pathways Across Organisms
While the fundamental reaction of cyclopropanation is conserved, the enzymes and pathways involved show notable differences between bacteria, plants, and protozoa.
Bacterial CFAS vs. Plant Cyclopropane Fatty Acid Synthases
A key distinction between bacterial and plant cyclopropane fatty acid synthases lies in their protein structure and cellular location. Bacterial CFAS, like the well-studied enzyme from E. coli, is a soluble, monomeric protein. nih.govpnas.org In contrast, the cyclopropane fatty acid synthase from the plant Sterculia foetida is a much larger, membrane-associated protein. pnas.org The plant enzyme is about twice the size of its bacterial counterpart and appears to be a fusion of two domains: an N-terminal domain with similarities to FAD-containing oxidases and a C-terminal methyltransferase domain. pnas.orgresearchgate.net The C-terminal half of the plant enzyme shares significant sequence homology with the bacterial CFAS. pnas.org
Another difference is the primary substrate. In E. coli, phosphatidylethanolamine is the most prominent target for cyclopropanation. nih.gov In transgenic tobacco cells expressing the S. foetida CFAS, dihydrosterculic acid (a cyclopropane fatty acid) accumulates predominantly in phosphatidylcholine. pnas.orgnih.gov
Functionally, both types of enzymes catalyze the transfer of a methylene group from S-adenosylmethionine to an unsaturated fatty acid. nih.govpnas.org However, the context in which they operate—a soluble enzyme in the bacterial cytoplasm versus a membrane-associated enzyme in plants—suggests different regulatory mechanisms and interactions with other cellular components. pnas.org
| Feature | Bacterial CFAS (e.g., E. coli) | Plant CFAS (e.g., S. foetida) |
| Cellular Location | Soluble | Membrane-associated (microsomal) |
| Protein Structure | Monomeric, smaller size | Larger, fusion protein (oxidase and methyltransferase domains) |
| Primary Substrate | Phosphatidylethanolamine-bound fatty acids | Phosphatidylcholine-bound oleic acid |
Biosynthesis in Protozoa (e.g., Leishmania spp.)
The ability to synthesize cyclopropane fatty acids is also present in some protozoan parasites, such as several species of Leishmania. nih.govnih.govwustl.edu The gene for cyclopropane fatty acid synthase (CFAS) has been identified in Leishmania mexicana, Leishmania infantum, and Leishmania braziliensis, but is notably absent in Leishmania major. nih.govwustl.edumicrobialcell.comresearchgate.net
In L. mexicana, CFAS modifies the fatty acid chains of plasmenylethanolamine, which is the predominant class of ethanolamine (B43304) glycerophospholipids in these organisms. nih.govnih.gov The resulting cyclopropane fatty acid-containing plasmenylethanolamine (CFA-PME) is found at very low levels in wild-type parasites but can be significantly increased by overexpressing the CFAS enzyme. nih.govnih.gov
The expression of CFAS in Leishmania appears to be developmentally regulated, with the protein being preferentially expressed during the proliferative stages of the parasite. nih.govnih.gov Studies on CFAS-null mutants in L. mexicana have revealed that the absence of this enzyme leads to altered cell shape, increased sensitivity to acidic conditions, and impaired growth. nih.govnih.gov This suggests that cyclopropane fatty acid synthesis plays a crucial role in the parasite's ability to adapt to and survive in the harsh environments it encounters within its host. nih.govnih.gov
In vitro and In vivo Biosynthetic Studies
The elucidation of the biosynthetic pathway of cyclopropane fatty acids has been greatly aided by tracer incorporation studies, which allow researchers to follow the metabolic fate of labeled precursor molecules.
Tracer Incorporation Studies (e.g., [methyl-14C]methionine, [14C]oleic acid)
Pioneering studies have utilized radioactively labeled compounds to demonstrate the origin of the atoms in the cyclopropane ring. The use of [methyl-14C]methionine has been instrumental in confirming that the methyl group of methionine is the source of the methylene bridge in the cyclopropane ring. pnas.orgnih.gov In these experiments, organisms or cell cultures are fed with methionine containing a radioactive carbon atom in its methyl group. Subsequent analysis of the fatty acids reveals the incorporation of this radioactivity specifically into the cyclopropane fatty acids, such as dihydrosterculic acid. pnas.orgnih.gov This has been demonstrated in both in vitro assays using seed extracts from S. foetida and in vivo experiments with transgenic tobacco cells expressing the plant CFAS. pnas.orgnih.gov
Similarly, [14C]oleic acid has been used as a tracer to identify the unsaturated fatty acid precursor. pnas.orggoogle.com When transgenic tobacco cells expressing the S. foetida CFAS were incubated with [1-14C]oleic acid, the radioactivity was incorporated into dihydrosterculic acid. pnas.org This provided direct evidence that oleic acid serves as the substrate for the cyclopropanation reaction in this system. pnas.org
These tracer studies have been fundamental in defining the biosynthesis of cyclopropane fatty acids as the addition of a methylene group, derived from S-adenosylmethionine, across the double bond of an unsaturated fatty acid, most notably oleic acid. pnas.orgresearchgate.net
| Tracer Molecule | Organism/System | Finding | Reference |
| [methyl-14C]methionine | Transgenic tobacco cells expressing S. foetida CFAS | Labeled dihydrosterculic acid was synthesized, confirming methionine as the methylene donor. | pnas.org |
| [14C]oleic acid | Transgenic tobacco cells expressing S. foetida CFAS | Labeled dihydrosterculic acid was produced, identifying oleic acid as the fatty acid precursor. | pnas.org |
Mechanistic Research on Biological Roles of Cyclopropane Fatty Acids Non Human Systems
Membrane Structural Modulation and Functional Consequences
Cyclopropane (B1198618) fatty acids (CFAs), such as 9-Cyclopropylnonanoic acid, play a significant role in modulating the structure and function of cellular membranes in various non-human biological systems, particularly in bacteria. These fatty acids are synthesized from their unsaturated fatty acid precursors and are often produced in response to environmental cues. Their unique chemical structure, featuring a cyclopropane ring within the acyl chain, imparts distinct biophysical properties to the lipid bilayer.
The incorporation of cyclopropane fatty acids into membrane phospholipids (B1166683) has a notable impact on the packing and order of the lipid acyl chains. Molecular dynamics simulations have shown that CFAs can disrupt the tight packing of lipids within the bilayer. acs.orgresearchgate.net The presence of the bulky cyclopropane ring introduces a kink in the fatty acid chain, which is more rigid than the kink created by a double bond in unsaturated fatty acids. chemrxiv.orgacs.orgnih.govresearchgate.net This rigidity leads to a reduction in the packing density of the membrane. chemrxiv.orgacs.orgnih.govresearchgate.net
Table 1: Effects of Cyclopropane Fatty Acids on Membrane Structural Parameters
| Membrane Parameter | Effect of Cyclopropane Fatty Acids | Underlying Mechanism |
|---|---|---|
| Lipid Packing | Disrupted/Reduced | The bulky and rigid cyclopropane ring creates steric hindrance, preventing tight packing of acyl chains. chemrxiv.orgacs.orgnih.govresearchgate.net |
| Acyl Chain Order | Increased (compared to unsaturated fatty acids) | The cyclopropane ring restricts the rotation of adjacent carbon-carbon bonds, leading to a more ordered chain conformation in certain segments. acs.orgresearchgate.net |
This enhancement of membrane fluidity is a critical adaptation for microorganisms facing environmental stresses like low temperatures. chemrxiv.orgacs.orgnih.govresearchgate.net Molecular dynamics simulations have demonstrated that the presence of cyclopropane rings in the lipid acyl chains favors the occurrence of gauche defects, which are associated with increased membrane fluidity. acs.orgresearchgate.net
Table 2: Impact of Cyclopropane Fatty Acids on Membrane Dynamics
| Dynamic Property | Effect of Cyclopropane Fatty Acids | Consequence |
|---|---|---|
| Lipid Lateral Diffusion | Increased | Facilitates the movement of lipids and membrane-associated proteins, contributing to overall membrane fluidity. acs.orgresearchgate.net |
| Membrane Fluidity | Enhanced, particularly at lower temperatures | Helps maintain membrane function and prevents the transition to a gel-like state in cold environments. chemrxiv.orgacs.orgnih.govresearchgate.net |
A key biological role of cyclopropane fatty acids is to stabilize cellular membranes against a variety of adverse environmental conditions. The accumulation of CFAs in bacterial membranes has been linked to increased tolerance to stressors such as high temperatures, osmotic stress, and exposure to toxic compounds. researchgate.net
The stabilizing effect of CFAs is thought to arise from their unique structural properties. While they increase fluidity, the rigid cyclopropane ring also imparts a degree of structural integrity to the membrane. This dual function allows the membrane to remain fluid enough for essential biological processes while being robust enough to withstand harsh conditions. acs.orgresearchgate.net For instance, the increased order they induce can help to maintain the barrier function of the membrane.
Cyclopropane fatty acids play a crucial role in preventing such deleterious phase separation. By interacting with other lipid species within the membrane, the cyclopropane rings inhibit the close packing of lipids that is a prerequisite for the formation of gel-like domains. chemrxiv.orgacs.orgnih.govresearchgate.net This ensures that the membrane remains in a more homogenous and fluid state, even at low temperatures, thereby preserving its functional integrity.
Adaptation to Environmental Stressors
The synthesis and incorporation of cyclopropane fatty acids into membrane lipids is a well-documented adaptive response in many bacteria to a range of environmental stressors. This biochemical modification of the cell membrane is a key strategy for survival in challenging environments.
One of the most extensively studied roles of cyclopropane fatty acids is their contribution to acid resistance in bacteria such as Escherichia coli and Lactococcus lactis. nih.govnih.gov When these bacteria are exposed to acidic environments, they upregulate the synthesis of CFAs.
The primary mechanism by which CFAs confer acid resistance is by reducing the permeability of the cell membrane to protons (H+). nih.gov A study on E. coli demonstrated that a mutant strain deficient in CFA synthesis exhibited a significantly higher net influx of protons when exposed to acidic conditions compared to the wild-type strain. nih.gov The decreased proton permeability in the presence of CFAs helps the cell to maintain a more neutral internal pH, which is essential for the proper functioning of cellular machinery. This protective effect is attributed to the altered membrane structure, which creates a more effective barrier against the passive influx of protons. Furthermore, the presence of CFAs has been associated with an enhanced ability of the cell to extrude protons. nih.gov
Tolerance to Temperature Extremes (e.g., High Temperature, Cold Shock)
The modification of membrane lipids with cyclopropane rings is a key strategy for microorganisms to adapt to fluctuating environmental temperatures.
High Temperature: In bacteria such as Escherichia coli, the synthesis of CFAs has been shown to increase resistance to heat. nih.gov Studies comparing wild-type strains with mutants deficient in the cfa gene (Δcfa) revealed that the presence of CFAs enhances survival at elevated temperatures. For instance, when subjected to grilling temperatures, wild-type E. coli strains exhibited higher cell counts compared to their Δcfa mutant counterparts, indicating that CFA synthesis contributes to increased heat resistance in food-processing contexts. nih.gov The incorporation of CFAs into the membrane is thought to decrease membrane permeability without significantly altering its fluidity, thereby enhancing stability at high temperatures. nih.gov
Cold Shock: Cyclopropanation of unsaturated fatty acids is a critical survival mechanism for bacteria like E. coli when facing drastic cooling. chemrxiv.orgresearchgate.net During cold shock, cell membranes are at risk of a fluid-to-gel phase transition, which is detrimental to their function. Research using molecular simulations has shown that the cyclopropane ring introduces a more rigid kink in the lipid acyl chain compared to a double bond. chemrxiv.orgresearchgate.net This structure hinders the close packing of lipids, which in turn enhances membrane fluidity at low temperatures and prevents the deleterious phase separation of membrane components. chemrxiv.orgresearchgate.net This adaptation helps maintain the necessary fluidity for essential biological processes even in a freezing environment. chemrxiv.org
Table 1: Effect of Cyclopropane Fatty Acids on Bacterial Tolerance to Temperature Stress
| Organism | Stress Condition | Role of CFAs | Observed Effect | Reference |
|---|---|---|---|---|
| Escherichia coli | Heat Treatment | Protective | Deletion of the cfa gene increased the lethality of heat treatments. Wild-type strains showed higher survival rates in grilled beef patties. | nih.gov |
| Escherichia coli | Cold Shock | Protective | Cyclopropane rings provide rigid kinks in lipid chains, reducing packing density and enhancing membrane fluidity at low temperatures. | chemrxiv.orgresearchgate.net |
| Lactic Acid Bacteria | High Temperature | Adaptive | Cells submitted to high temperatures show a predominance of CFAs over other unsaturated fatty acids. | nih.gov |
Mitigation of Osmotic Stress
The presence of CFAs in bacterial membranes is an adaptive response to environments with high osmotic pressure or high ionic strength. asm.org In lactic acid bacteria, a higher proportion of CFAs is observed when cells are subjected to osmotic stress. nih.gov This modification helps to maintain membrane integrity and function under conditions that would otherwise cause cell damage due to water loss. In E. coli, the response to osmotic stress is linked to a complex regulatory network that modulates CFA levels, indicating the importance of these fatty acids in adapting to osmotic challenges. nih.gov
Protection Against Chemical Perturbations (e.g., Alcohols, Solvents)
CFAs play a significant role in protecting bacteria from various chemical stresses, including exposure to acids, alcohols, and organic solvents.
Acid Stress: The role of CFAs in acid resistance is well-documented in several bacterial species. In E. coli and Salmonella enterica, CFA content is a major factor in surviving acidic conditions. asm.orgnih.gov The incorporation of CFAs into the membrane reduces its permeability to protons (H+), which helps the cell maintain its internal pH in an acidic environment. scilit.com However, this role is not universal; in Pseudomonas putida and Lactococcus lactis, the cyclopropanation of membrane lipids is not essential for survival under acidic conditions. asm.orgresearchgate.net
Solvent Tolerance: In Pseudomonas putida, CFAs are involved in tolerance to organic solvents. A mutant strain lacking the ability to synthesize CFAs was found to be more sensitive to solvent stress than the wild-type strain. researchgate.net This suggests that the changes in membrane properties conferred by CFAs provide a protective barrier against toxic solvents.
Alcohols: In Clostridium acetobutylicum, overexpression of the cfa gene led to an increased CFA content and enhanced resistance to butanol, a product of its own metabolism that can become toxic at high concentrations.
Table 2: Role of CFAs in Bacterial Resistance to Chemical Stress
| Organism | Chemical Stressor | Effect of CFAs | Reference |
|---|---|---|---|
| Escherichia coli | Acid | Increased resistance by reducing membrane permeability to H+. | asm.orgnih.govscilit.com |
| Salmonella enterica | Acid | Contributes to acid stress resistance. | nih.gov |
| Helicobacter pylori | Acid | Required for acid resistance. | asm.org |
| Pseudomonas putida | Organic Solvents | Increased tolerance to solvent stress. | researchgate.net |
| Pseudomonas putida | Acid | Not essential for acid tolerance. | researchgate.net |
Roles in Microbial Virulence and Host Interactions
In pathogenic microorganisms, CFAs are not only important for survival in the external environment but also play a critical role in virulence and interactions with host organisms. nih.gov The modification of membrane lipids and other cell wall components with cyclopropane rings can influence the pathogen's ability to infect, survive within, and manipulate the host.
Cell Wall Structure and Impermeability (e.g., Mycolic Acids)
In the genus Mycobacterium, particularly the pathogen Mycobacterium tuberculosis, cyclopropanation is a key modification of mycolic acids. Mycolic acids are very long-chain fatty acids that are signature components of the mycobacterial cell wall, forming a thick, waxy barrier that is crucial for the bacterium's survival and pathogenesis. nih.govnih.gov
This outer membrane is intrinsically impermeable to many antibiotics and protects the bacterium from the host's immune system. asm.org The mycolic acids in M. tuberculosis are extensively modified with cyclopropane rings. nih.gov These modifications are critical for the structural integrity of the cell wall complex. nih.gov The loss of specific cyclopropane synthase enzymes in M. tuberculosis leads to defects in the cell wall, increased susceptibility to drugs, and a significant reduction in the bacterium's ability to cause disease. nih.govasm.org For instance, the PcaA enzyme is responsible for adding a proximal cis-cyclopropane ring to α-mycolic acids, and its absence impairs the bacterium's ability to form the characteristic "cording" morphology associated with virulence. nih.gov
Intracellular Survival in Parasites
The ability to survive within host cells is a hallmark of many successful pathogens. CFAs contribute to this capacity in several microorganisms.
Mycobacterium tuberculosis : The cyclopropanation of mycolic acids is essential for the persistence and virulence of M. tuberculosis within host macrophages. asm.org These lipid modifications help the bacterium resist oxidative stress and other killing mechanisms employed by the host immune cells. nih.govnih.gov
Helicobacter pylori : This gastric pathogen utilizes CFAs for intracellular survival and successful colonization of the stomach. asm.org Deletion of the CFA synthase gene attenuated the bacterium's ability to resist killing by macrophages. asm.org
Leishmania : In several species of this protozoan parasite, CFAs are synthesized and have been implicated in virulence. nih.gov While the precise role can vary between species, studies in L. infantum suggest that CFA modification may affect nutrient uptake and the parasite's ability to establish a successful infection. nih.gov
Impact on Host Innate Inflammation Modulation
Cyclopropane fatty acids (CFAs), such as this compound, which are integral components of the cell membranes of various bacteria, play a significant role in the interaction between microbes and their hosts, particularly in modulating the host's innate immune response. Research in non-human systems has revealed that the presence and specific structure of these fatty acids on pathogenic and commensal bacteria can either trigger or suppress inflammatory pathways.
In the context of pathogenic bacteria, the cyclopropanation of cell envelope lipids can act as a crucial determinant of the host's inflammatory reaction. For instance, in Mycobacterium tuberculosis, the cyclopropane modification of mycolic acids, which are long fatty acids found in their cell wall, directly influences the activation of innate immunity. nih.gov Specifically, the PcaA-dependent cyclopropanation of mycolates incorporated into the glycolipid Trehalose Dimycolate (TDM) is recognized as a proinflammatory modification by macrophage receptors, triggering host immune recognition during the initial stages of infection. nih.gov Similarly, cyclopropanated lipids in Salmonella enterica have been shown to be involved in influencing host inflammatory responses and are important for the bacterium's virulence. nih.gov
Conversely, in some commensal bacteria, CFAs are indirectly linked to anti-inflammatory effects. Studies on certain human-derived strains of Lactobacillus reuteri have demonstrated that the enzyme cyclopropane fatty acid synthase (CfaS) is necessary for the bacteria's ability to inhibit the production of the inflammatory cytokine Tumor Necrosis Factor (TNF). nih.govresearchgate.net While the cyclopropane fatty acid itself (lactobacillic acid) was not found to be directly responsible for TNF suppression, the inactivation of the cfa gene eliminated the strain's anti-inflammatory activity. nih.gov This suggests an indirect mechanism, where the presence of CFAs alters the bacterial membrane's properties, such as fluidity and permeability. This alteration may, in turn, affect the proper secretion of other immunomodulatory molecules (immunomodulins) that are the direct effectors of the anti-inflammatory response. nih.gov
The modification of membrane lipids through cyclopropanation is therefore a key strategy employed by bacteria to interact with and manipulate the host's innate immune system, with the specific outcome—pro- or anti-inflammatory—appearing to depend on the bacterial species and the molecular context of the CFA presentation. nih.govnih.gov
Contribution to Gastric Colonization (e.g., Helicobacter pylori)
The presence of cyclopropane fatty acids in the cell membrane is a critical factor for the successful gastric colonization of the pathogenic bacterium Helicobacter pylori. The bacterium's ability to survive the extremely acidic environment of the human stomach is paramount for establishing a persistent infection, and CFAs play a direct role in this acid resistance. nih.govasm.orgmdpi.com
H. pylori's membrane phospholipids are unique in that they contain a high proportion (around 30%) of the C19:0 cyclopropane fatty acid, cis-11,12-methyleneoctadecanoic acid. asm.orgnih.gov This modification is catalyzed by the enzyme Cyclopropane Fatty Acid Synthase (CfaS). nih.govasm.org Research has demonstrated that this enzyme is essential for the bacterium's survival and pathogenic activity.
The primary contribution of CFAs to colonization is the enhancement of acid resistance. The cyclopropane ring in the fatty acid chain is thought to decrease membrane permeability to protons (H+), thereby helping the bacterium to maintain a viable internal pH in the face of harsh external acidity. nih.govresearchgate.net Studies using H. pylori mutants where the cfaS gene was deleted (ΔcfaS) provide strong evidence for this role. These key findings are summarized in the table below.
| Feature Studied | Wild-Type H. pylori | ΔcfaS Mutant H. pylori | Outcome of CfaS Deletion |
| Acid Survival (pH 3.0) | High survival rate | ~99.9% of cells killed after 1 hour | Drastically reduced resistance to acidic conditions. asm.org |
| Mouse Gastric Colonization | Successful and robust colonization | High degree of impairment; colonization loads significantly reduced. nih.gov | Inability to establish a persistent infection in a host model. nih.gov |
| Intracellular Survival | Able to survive within murine macrophages | Attenuated ability to evade killing by macrophages | Reduced capacity to escape host innate immune responses. asm.org |
| Antibiotic Resistance | Baseline resistance to ampicillin, metronidazole, etc. | 4- to 16-fold reduction in resistance | Increased susceptibility to multiple antibiotics. asm.org |
These findings collectively demonstrate that the synthesis of cyclopropane fatty acids is a key adaptive mechanism for H. pylori. By reinforcing its cell membrane against acid stress, the bacterium can survive transit through the gastric lumen and establish the chronic colonization of the gastric mucosa that leads to disease. nih.govresearchgate.netwjgnet.com Consequently, the CfaS enzyme has been identified as a promising target for developing new therapeutic agents against H. pylori. asm.org
Interaction with Cellular Signaling Pathways
Ligand Activity for G-protein Coupled Receptors (e.g., GPR84)
This compound and related cyclopropane-containing fatty acids have been identified as potential ligands for G-protein coupled receptors (GPCRs), specifically GPR84. GPR84 is recognized as a receptor for medium-chain fatty acids (MCFAs), generally those with carbon chain lengths of 9 to 14. mdpi.comnih.govnih.gov This receptor is highly expressed in immune cells, including macrophages and neutrophils, and is considered to be a pro-inflammatory receptor, making it a target of interest for inflammatory diseases. mdpi.comnih.govnih.gov
While many straight-chain MCFAs are known agonists for GPR84, research has confirmed that the presence of a cyclopropane ring does not prevent, and can in fact facilitate, interaction with this receptor. A study investigating cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. 011 provided direct evidence of this activity.
The study identified two novel CFAs and tested their effects on human GPR84. The key findings are detailed in the table below.
| Compound | Description | Activity at Human GPR84 |
| Compound 1 | A C12:0 cyclopropane fatty acid analog | Not reported as a significant agonist. |
| Compound 2 | A C10:0 cyclopropane fatty acid analog (structurally related to decanoic acid) | Potent partial, β-arrestin-biased agonist. mdpi.com |
| Decanoic Acid (C10:0) | Known straight-chain MCFA agonist | Full agonist (for comparison). mdpi.com |
| Dodecanoic Acid (C12:0) | Known straight-chain MCFA agonist | Full agonist (for comparison). mdpi.com |
The finding that a cyclopropane fatty acid acts as a potent, albeit partial and biased, agonist for GPR84 is significant. mdpi.com It demonstrates that the cyclopropane ring is accommodated within the receptor's binding pocket and can trigger a cellular response. mdpi.comnih.gov Biased agonism, where a ligand preferentially activates one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein signaling), is a sophisticated mechanism of receptor modulation. mdpi.com This suggests that naturally occurring CFAs like this compound could function as signaling molecules in biological systems where GPR84 is expressed, potentially playing a role in modulating inflammatory processes initiated by immune cells. mdpi.combohrium.com
Advanced Analytical Methodologies for Cyclopropane Fatty Acid Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation and analysis of 9-Cyclopropylnonanoic acid from complex lipid mixtures. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the definitive identification and quantification of this compound. This powerful technique combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry.
For the analysis of fatty acids like this compound, a derivatization step is typically required to increase their volatility. The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). This is often achieved through base-catalyzed methanolysis to avoid the degradation of the acid- and heat-labile cyclopropane (B1198618) ring nih.gov.
The resulting FAMEs are then introduced into the GC system, where they are separated based on their boiling points and interactions with a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving optimal separation. Polar columns, such as those with wax-based phases (e.g., CarboWax or Omegawax), are frequently employed for FAME analysis thermofisher.comsigmaaldrich.com.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the unambiguous identification of this compound methyl ester. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.
Table 1: Illustrative GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Value |
|---|---|
| Column | Polar capillary column (e.g., Omegawax, 30 m x 0.53 mm ID, 0.5 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split injection |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial hold at a lower temperature (e.g., 70°C), followed by a ramp to a higher temperature (e.g., 240°C) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
Gas Chromatography (GC) for Fatty Acid Composition
The separation of FAMEs in GC is based on their chain length, degree of unsaturation, and the position of functional groups. The cyclopropane ring in this compound influences its retention time compared to other saturated and unsaturated fatty acids of similar carbon number. The use of polar capillary columns is standard for resolving complex mixtures of FAMEs sigmaaldrich.com. The FID provides a response that is proportional to the mass of carbon, allowing for the quantification of the relative percentage of each fatty acid in the sample.
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly valuable for the characterization of this compound due to the unique chemical environment of the protons on the cyclopropane ring. The cyclopropane ring's geometry and electronic structure cause the protons attached to it to be highly shielded.
This shielding effect results in characteristic signals appearing in the upfield region of the ¹H NMR spectrum, typically between -0.3 and 0.7 parts per million (ppm). This region of the spectrum is generally free from signals of other protons found in fatty acids, making the detection of these signals a strong indicator of the presence of a cyclopropane ring. The multiplet patterns and integration of these signals can provide further structural confirmation.
Table 2: Characteristic ¹H NMR Chemical Shifts for Protons on a Cyclopropane Ring in a Fatty Acid Chain
| Proton Environment | Typical Chemical Shift (ppm) |
|---|---|
| Methine protons on the cyclopropane ring | ~0.6 - 0.7 |
| Methylene (B1212753) protons on the cyclopropane ring | ~ -0.3 - 0.6 |
Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural analysis of lipids. nih.gov While traditional collision-based activation methods like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) can determine fatty acyl composition, they often fail to reveal the precise location of modifications such as cyclopropane rings. nih.govnih.gov
To address this, advanced fragmentation techniques have been developed. One such method is 213 nm ultraviolet photodissociation (UVPD-MS). nih.gov Upon UVPD, cyclopropyl (B3062369) lipids undergo dual cross-ring C-C cleavages on both sides of the cyclopropane ring. This unique fragmentation pathway produces a diagnostic pair of fragment ions that are spaced 14 Da apart, which enables the unambiguous localization of the cyclopropane ring within the fatty acid chain. nih.gov This technique is effective in both positive and negative ion modes. nih.gov Another approach involves gas-phase ion/ion reactions where fatty acid anions are reacted with a cationic magnesium complex. Subsequent CID of this new complex generates specific product ions that reveal the position of the cyclopropane group. nih.gov
These methods are crucial for differentiating structural isomers, such as distinguishing this compound from other cyclopropyl-containing fatty acids where the ring is located at a different position on the acyl chain.
Identifying the exact position of a CPFA within a larger glycerophospholipid molecule is a significant analytical challenge. nih.gov The UVPD-MS methodology is particularly effective for this purpose. By integrating liquid chromatography (LC) with UVPD-MS, researchers can first separate different glycerophospholipid species and then subject them to fragmentation. nih.gov
This approach has been successfully used to analyze lipids from E. coli, where it was determined that cyclopropane rings were localized to either the 9- or 11-carbon position within 17:1 or 19:1 acyl chains of phosphatidylethanolamines (PEs) and phosphatidylglycerols (PGs). nih.gov The combination of HCD, which provides information on the lipid class and acyl chain composition, with UVPD, which provides the precise location of the cyclopropane ring, allows for a comprehensive structural characterization of these complex lipids. nih.gov Similarly, the charge-inversion CID method has also been applied to glycerophospholipids extracted from E. coli to successfully determine cyclopropane positions. nih.gov
Sample Preparation and Derivatization Strategies
Proper sample preparation is a critical prerequisite for the successful analysis of this compound and other CPFAs. This involves the efficient extraction of lipids from their biological matrix and their chemical modification to make them suitable for certain analytical techniques, particularly gas chromatography.
The first step in analyzing CPFAs from a biological source is the extraction of total lipids. A widely used and classic method for this purpose is the Bligh and Dyer technique, which utilizes a chloroform/methanol solvent system to efficiently extract lipids from tissues. pnas.org Variations of this chloroform/methanol extraction are commonly employed for isolating lipids from cell pellets and other biological samples. lipidmaps.org
More modern and automated techniques, such as Accelerated Solvent Extraction (ASE), offer a more efficient alternative to conventional manual methods. rsc.org ASE is a pressurized fluid extraction technique that can yield significantly higher recoveries of total lipids and fatty acids from biomass compared to traditional extraction protocols. rsc.org The selection of the extraction method depends on the nature of the sample, the required throughput, and the desired extraction efficiency.
For analysis by gas chromatography (GC), which is a common method for separating and quantifying fatty acids, the carboxylic acid group must be derivatized to increase its volatility. The most common derivatization procedure is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). creative-proteomics.com
This is typically achieved through a transesterification reaction using a base catalyst, such as sodium methoxide, in a solvent mixture like methanol/chloroform or methanol/heptane. pnas.orgfrontiersin.org The reaction involves heating the lipid extract with the reagent to convert the fatty acids esterified in triglycerides or phospholipids (B1166683) into their methyl esters. frontiersin.orgnih.gov These FAMEs are then extracted with a nonpolar solvent, such as hexane, and are ready for analysis by GC-MS. frontiersin.orgnih.gov This derivatization step is essential for the chromatographic separation of different fatty acids, including this compound, and their subsequent identification and quantification by mass spectrometry. pnas.org
Silanization Approaches
For successful analysis by gas chromatography, non-volatile compounds like fatty acids must be chemically modified into more volatile derivatives. Silanization is a common derivatization technique employed for this purpose in the analysis of fatty acids. mdpi.com This process involves replacing the active hydrogen atom in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. mdpi.com
The derivatization to form TMS esters significantly increases the volatility and thermal stability of the fatty acid, making it suitable for GC analysis. mdpi.com Common silylating agents used for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The reaction is typically carried out at elevated temperatures to ensure complete derivatization. mdpi.com While this is a general procedure for all fatty acids, it is the standard and required approach for preparing this compound for GC-MS analysis.
Quantitative Analytical Development and Validation
The development of a robust quantitative method is crucial for determining the concentration of this compound in a sample. This involves a thorough validation process to demonstrate that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include the limits of detection and quantification, and precision.
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are fundamental for defining the sensitivity of an analytical method.
In a validated GC-MS method for the analysis of cyclopropane fatty acids (specifically lactobacillic and dihydrosterculic acid) in cheese, the following limits were established: nih.govresearchgate.net
| Parameter | Value (in cheese fat) |
| Limit of Detection (LOD) | 60 mg/kg |
| Limit of Quantification (LOQ) | 200 mg/kg |
This table presents data for other cyclopropane fatty acids as a reference for the analytical sensitivity achievable for this class of compounds.
These values are determined experimentally, often by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio or by calculating them based on the standard deviation of the response and the slope of the calibration curve.
Intralaboratory precision, also known as repeatability, measures the agreement between results of replicate analyses performed on the same sample, in the same laboratory, by the same operator, using the same equipment over a short period. It is typically expressed as the relative standard deviation (RSD).
For the quantitative GC-MS analysis of CPFAs in cheese, intralaboratory precision was evaluated at three different concentration levels. nih.govresearchgate.net The results were found to satisfy the Horwitz equation, a mathematical model used to estimate the expected precision of an analytical method at different analyte concentrations, confirming the method's reliability. nih.govresearchgate.net While the specific RSD values were not detailed, adherence to this standard indicates a high degree of precision. For context, validated GC-MS methods for other organic acids have demonstrated intraday and interday precision with RSD values of ≤2.56%. mdpi.com
| Validation Parameter | Result |
| Intralaboratory Precision | Satisfied the Horwitz equation across three concentration levels |
This table summarizes the precision findings for a validated CPFA analytical method.
To ensure the accuracy of quantification, especially in complex matrices where sample loss during preparation or variations in injection volume can occur, an internal standard (IS) is used. An IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added in a known quantity to every sample, standard, and blank before sample processing.
The quantification of the target analyte, this compound, is then based on the ratio of its peak area to the peak area of the internal standard. This approach corrects for variations in analytical conditions and sample handling. In the analysis of fatty acids from bacterial samples, a mixture of compounds including methyl-pelargonate has been successfully used as an internal standard. researchgate.net The selection of an appropriate internal standard is critical and depends on its chromatographic behavior relative to the analyte of interest and its absence in the original sample matrix.
Synthetic Methodologies for Cyclopropane Fatty Acids in Research
Enzymatic Synthetic Approaches
The development of biocatalysts for cyclopropanation represents a significant advancement, aligning with the principles of green chemistry. ucl.ac.uk Enzymes offer a mild and highly selective alternative to conventional chemical methods, which often require harsh conditions and toxic reagents. ucl.ac.ukresearchgate.net
Utilization of Cyclopropane (B1198618) Fatty Acid Synthases (CFAS) as Biocatalysts
Cyclopropane Fatty Acid Synthases (CFAS) are a class of enzymes that catalyze the formation of a cyclopropane ring on the acyl chains of phospholipids (B1166683). researchgate.netnih.gov These enzymes function by transferring a methylene (B1212753) group from the co-substrate S-adenosyl-L-methionine (SAM) across a cis-double bond of an unsaturated fatty acid already incorporated into a phospholipid bilayer. nih.govwikipedia.orgasm.org The reaction proceeds as SAM provides the methylene group, converting the double bond into a cyclopropane ring and releasing S-adenosyl-L-homocysteine as a byproduct. wikipedia.org This biocatalytic approach is notable for its efficiency and specificity in generating the cyclopropane structure under biological conditions. nih.gov
The general mechanism catalyzed by CFAS is as follows: S-adenosyl-L-methionine + Unsaturated Phospholipid → S-adenosyl-L-homocysteine + Cyclopropyl (B3062369) Phospholipid wikipedia.org
Mild Reaction Conditions and Green Chemistry Principles
A primary advantage of using CFAS as biocatalysts is their ability to function under mild, environmentally friendly conditions. ucl.ac.uk Unlike many traditional organic syntheses that demand high temperatures, extreme pH, or the use of heavy metals and explosive reagents, enzymatic cyclopropanation occurs in aqueous environments at physiological temperatures. ucl.ac.ukresearchgate.net This adherence to green chemistry principles minimizes the generation of hazardous waste and reduces energy consumption. The use of a biological catalyst and a biological methyl donor (SAM) avoids the need for toxic co-substrates often employed in chemical synthesis. ucl.ac.uk
| Feature | Enzymatic Synthesis (CFAS) | Conventional Organic Synthesis |
| Catalyst | Cyclopropane Fatty Acid Synthase (Enzyme) | Transition metals (e.g., Rhodium, Cobalt) wikipedia.org |
| Methylene Source | S-adenosylmethionine (SAM) wikipedia.org | Diazo compounds, dihalocarbenes wikipedia.org |
| Solvent | Aqueous buffer | Organic solvents |
| Temperature | Physiological (e.g., 37°C) | Often requires high heat or cryogenic temperatures |
| Byproducts | S-adenosyl-L-homocysteine | Metal complexes, salts, organic waste |
Substrate Scope and Selectivity in Enzymatic Reactions
CFAS enzymes exhibit a notable degree of substrate specificity and selectivity. The natural substrates for these enzymes are unsaturated fatty acids esterified to phospholipids within a membrane bilayer. nih.govnih.gov For instance, the CFAS from Escherichia coli (ecCFAS) primarily acts on monounsaturated C16 and C18 acyl chains, such as those derived from oleic acid, and shows a strong preference for double bonds located between the 9th and 11th carbons from the carboxyl end. nih.govfrontiersin.org This selectivity is crucial for producing specific isomers of CPFAs.
Recent research has explored the substrate tolerance of various bacterial CFAS enzymes. The CFAS from Pseudomonas aeruginosa shows a preference for phosphatidylglycerol lipid substrates. nih.gov Studies on ecCFAS have demonstrated its ability to convert phosphatidylglycerol to methyl dihydrosterculate (B1261593) with significant conversion rates and enantiomeric excess, establishing the absolute configuration of the product as (9S,10R). nih.govresearchgate.net Furthermore, ecCFAS has been found to catalyze the cyclopropanation of both fatty acid chains in a phospholipid, leading to dicyclopropanated products, expanding its potential synthetic utility. researchgate.netresearchgate.net
| Enzyme Source | Preferred Substrate(s) | Product Example(s) | Reference(s) |
| Escherichia coli | C16:1 & C18:1 on phospholipids | Dihydrosterculic acid, Lactobacillic acid | frontiersin.orgresearchgate.net |
| Pseudomonas aeruginosa | Phosphatidylglycerol with unsaturated acyl chains | Cyclopropane fatty acids within the membrane | nih.gov |
| Sterculia foetida | Oleate (on phosphatidylcholine) | Dihydrosterculic acid | pnas.org |
Organic Synthetic Strategies
While enzymatic methods offer green alternatives, organic synthesis remains a versatile and essential tool for creating a wide array of cyclopropane fatty acids, including non-natural analogs for research and pharmaceutical development. ucl.ac.uk
Conventional Cyclopropanation Reactions for Fatty Acid Analogs
Several well-established organic reactions can be adapted to synthesize cyclopropane rings on fatty acid backbones. A common strategy involves the reaction of an alkene (the unsaturated fatty acid derivative) with a carbene or carbenoid. For example, the Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes stereospecifically.
Other approaches include:
Diazomethane (B1218177) with Metal Catalysis: Transition metal catalysts, such as those based on rhodium or cobalt, can facilitate the transfer of a methylene group from diazomethane to an alkene. wikipedia.org
Intramolecular Cyclization: A suitable difunctionalized alkane, such as a 1,3-dihalopropane, can undergo an intramolecular Wurtz coupling reaction to form a cyclopropane ring. wikipedia.org
Malonic Ester Synthesis: A multi-step approach can begin with diethyl malonate, which is alkylated with a dihaloalkane (e.g., 1,2-dibromoethane). The resulting cyclopropyl-substituted malonic ester can then be further modified and elaborated to produce the final cyclopropane fatty acid. youtube.com
These methods offer broad applicability but can lack the stereo- and regioselectivity of enzymatic reactions and often require more rigorous purification to remove byproducts and isomers. frontiersin.org
Multi-step Synthetic Routes for Complex Cyclopropyl Fatty Acids
The synthesis of more complex or structurally unique cyclopropyl fatty acids, such as those with multiple cyclopropane rings or other functional groups, typically requires multi-step synthetic sequences. These routes allow for precise control over the molecular architecture. For instance, the synthesis of a specific isomer of a cyclopropyl fatty acid might begin with a starting material that already contains the desired stereochemistry, which is then carried through the reaction sequence.
An illustrative multi-step approach could involve:
Preparation of the Fatty Acid Backbone: Synthesis of a long-chain fatty acid with a double bond at a specific, desired position.
Protection of Functional Groups: The carboxylic acid group is often protected (e.g., as an ester) to prevent it from interfering with subsequent reactions.
Cyclopropanation: Application of a chosen cyclopropanation reaction (e.g., Simmons-Smith or catalytic carbene addition) to the double bond.
Deprotection and Purification: Removal of the protecting group to yield the final carboxylic acid, followed by purification to isolate the desired product.
Cyclopropyl-Containing Fatty Acids as Mechanistic Probes
The introduction of a cyclopropane ring into a fatty acid backbone, as seen in 9-Cyclopropylnonanoic acid, provides a powerful tool for investigating the mechanisms of enzymatic reactions. These modified fatty acids serve as mechanistic probes, offering insights into the transient, high-energy intermediates formed during catalysis, which are otherwise difficult to detect. Their unique chemical reactivity, particularly the high strain of the three-membered ring, makes them sensitive indicators of the reaction pathway.
"Radical Clocks" in Enzymatic Hydroxylation Studies (e.g., Cytochromes P450)
Cyclopropyl-containing compounds are frequently employed as "radical clocks" to time the rates of fast radical reactions in enzymatic processes. nih.govillinois.edu In the context of enzymatic hydroxylation by cytochrome P450 (CYP) enzymes, these probes are invaluable for elucidating the reaction mechanism. nih.govnih.gov Cytochromes P450 are a superfamily of heme-containing enzymes that play a crucial role in the metabolism of fatty acids, steroids, and xenobiotics. wikipedia.orgmdpi.com The central question in P450-catalyzed hydroxylation has been the nature of the oxygen-transfer step. nih.gov
A radical clock is a molecule that undergoes a predictable unimolecular rearrangement at a known rate if a radical is formed. illinois.eduresearchgate.net For a cyclopropyl-containing fatty acid, if the enzyme abstracts a hydrogen atom from the carbon chain, a radical intermediate is formed. This radical can trigger the extremely rapid opening of the adjacent cyclopropane ring. The rate of this ring-opening is known and serves as a benchmark.
The hydroxylation process by Cytochrome P450 involves a catalytic cycle where an activated oxygen species, often described as Compound I (a high-valent iron-oxo species), acts as the oxidant. nih.govnih.gov This species is capable of abstracting a hydrogen atom from the substrate, creating a transient alkyl radical and a ferryl-hydroxyl intermediate (Fe(IV)-OH). nih.gov This step is followed by a "rebound" of the hydroxyl group to the radical, forming the hydroxylated product.
The use of radical clocks like this compound allows researchers to measure the rate of this oxygen rebound. nih.gov By comparing the amount of the unrearranged hydroxylated product to the amount of the ring-opened product, the rate of the rebound step can be calculated. Studies using various cyclopropyl fatty acid probes with P450 enzymes, such as P450(BM3) and P450(BioI), have determined remarkably consistent oxygen rebound rates of approximately (2-3) x 10¹⁰ s⁻¹. nih.gov This provides strong evidence for a mechanism involving a discrete, albeit very short-lived, radical intermediate. nih.gov
Distinguishing Radical vs. Cationic Intermediates
A key advantage of using cyclopropyl-containing probes is their ability to differentiate between radical and cationic reaction intermediates. nih.gov This is crucial for understanding the precise electronic nature of the transition states and intermediates in enzymatic reactions. The products formed from the rearrangement of a cyclopropylcarbinyl intermediate are distinct depending on whether it is a radical or a cation.
Radical Intermediate Pathway : If a radical is formed on the carbon adjacent to the cyclopropane ring, the ring will open to form a single, specific rearranged homoallylic radical. Subsequent oxidation or trapping of this radical leads to a single rearranged alcohol product. nih.gov
Cationic Intermediate Pathway : In contrast, if a cationic intermediate were formed, the cyclopropylcarbinyl cation would rapidly equilibrate with isomeric cyclobutyl and homoallylic cations. This isomerization, occurring before ring-opening and reaction with water, would lead to the formation of at least two isomeric homoallylic alcohols. nih.gov
Experimental studies involving the oxidation of cyclopropyl fatty acid probes by P450 enzymes have consistently shown the formation of products consistent with a radical-based mechanism. nih.gov For instance, the oxidation of these probes by P450(BM3) and P450(BioI) yields results that align with the generation of a radical intermediate, not a cationic one. nih.gov The absence of the mixture of isomeric alcohols expected from a cationic pathway provides compelling evidence against its involvement in fatty acid hydroxylation by these enzymes. nih.gov
The table below summarizes the expected outcomes for the different intermediates, highlighting the diagnostic power of cyclopropyl probes.
| Intermediate Type | Rearrangement Characteristics | Expected Product(s) | Observed in P450 Hydroxylation |
| Radical | Ring opening yields a single rearranged radical species. | A single rearranged alcohol. | Yes nih.gov |
| Cationic | Rapid isomerization leads to multiple cationic species. | At least two isomeric homoallylic alcohols. | No nih.gov |
This approach provides a clear and experimentally verifiable method for distinguishing between two plausible, yet fundamentally different, reaction mechanisms.
Future Research Directions and Unresolved Questions
Elucidating Additional Physiological Roles of Cyclopropane (B1198618) Fatty Acids
While the role of CPFAs in conferring resistance to acid stress is well-documented, their involvement in other physiological processes remains an active area of research. researchgate.netresearchgate.net The conversion of unsaturated fatty acids to CPFAs is an energy-intensive process, suggesting that these molecules offer significant survival advantages beyond acid tolerance. nih.gov
Future research should focus on:
Stress Response: Investigating the role of 9-cyclopropylnonanoic acid and other CPFAs in tolerance to a wider range of environmental stressors, including osmotic pressure, high temperatures, oxidative stress, and exposure to organic solvents. researchgate.netwikipedia.orgasm.org Studies have shown that the accumulation of CPFAs in bacterial membranes can enhance survival under such hostile conditions. researchgate.net
Membrane Fluidity and Permeability: Delving deeper into how the incorporation of the rigid cyclopropane ring into fatty acid chains modulates membrane fluidity and permeability. mdpi.com While it is understood that this modification can decrease membrane permeability to protons, its broader impact on membrane transport and signaling pathways is not fully understood. asm.org
Pathogenesis and Virulence: Exploring the link between CPFA synthesis and bacterial virulence. In some pathogenic bacteria, the presence of CPFAs has been correlated with increased survival within host organisms and resistance to host immune responses. mdpi.comnih.gov Understanding this connection could lead to new strategies for combating bacterial infections.
Comprehensive Understanding of CFAS Substrate Specificity and Selectivity
The enzyme responsible for the synthesis of CPFAs, cyclopropane fatty acid synthase (CFAS), catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. nih.govnih.gov A comprehensive understanding of CFAS substrate specificity is crucial for both predicting the types of CPFAs a given organism can produce and for engineering novel biocatalysts.
Key unresolved questions include:
Acyl Chain Recognition: How does CFAS recognize and select its unsaturated fatty acid substrates? While it is known that the enzyme acts on phospholipids (B1166683), the specific structural features of the acyl chain that determine binding and catalysis are not fully elucidated. nih.gov
Positional Specificity: What determines the position of cyclopropanation on the fatty acid chain? For instance, the synthesis of this compound requires the specific cyclopropanation of a precursor with a double bond at the 9-10 position.
Enzyme Kinetics and Mechanism: Detailed kinetic studies on a wider range of CFAS enzymes with various substrates are needed to build a comprehensive model of their catalytic mechanism. This includes understanding the role of conformational changes in the enzyme and the lipid bilayer during the reaction.
Exploring the Environmental Fate and Impact of Cyclopropane Fatty Acids in Diverse Ecosystems
Despite their widespread presence in bacteria and some plants, the environmental fate and ecological impact of CPFAs, including this compound, are largely unknown. nih.govfrontiersin.org Understanding how these molecules are cycled in various ecosystems is essential for a complete picture of their biological significance.
Future research should address:
Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of CPFAs in soil and aquatic environments. The chemical stability of the cyclopropane ring may render these fatty acids more persistent than their unsaturated counterparts. mdpi.com
Bioaccumulation: Investigating the potential for bioaccumulation of CPFAs in the food chain. Given their presence in bacteria that can be consumed by other organisms, it is important to understand their trophic transfer and potential effects on higher organisms.
Development of Novel Inhibitors for CFAS as Antimicrobial Strategies
The essential role of CPFAs in the survival of certain pathogenic bacteria makes CFAS an attractive target for the development of novel antimicrobial agents. mdpi.com Inhibiting CFAS could render bacteria more susceptible to acidic environments, such as the stomach, and potentially to other stresses encountered during infection.
Priorities in this area include:
High-Throughput Screening: Screening large chemical libraries for potent and specific inhibitors of CFAS. This can be facilitated by the development of robust and efficient in vitro assays for CFAS activity.
Rational Drug Design: Utilizing the crystal structures of CFAS enzymes to design inhibitors that bind to the active site with high affinity and specificity. This approach can lead to the development of more effective and less toxic antimicrobial compounds.
In Vivo Efficacy: Testing the efficacy of promising CFAS inhibitors in animal models of bacterial infection. This is a critical step in translating in vitro findings into potential therapeutic applications.
| Inhibitor | Type of Inhibition | IC50 / Ki | Reference |
| Dioctylamine (B52008) | Competitive (with respect to phospholipids) | Ki = 130 nM | nih.gov |
| Sinefungin | SAM analog | - | nih.gov |
| S-adenosyl-L-homocysteine analog | Bisubstrate analog | Apparent Ki = 6 µM | nih.gov |
| Indoloquinolizine derivative | - | IC50 = 1-10 µM | nih.gov |
Advanced Computational Modeling for Predictive Understanding of CPFA Function
Computational modeling and molecular dynamics simulations offer powerful tools to investigate the structure, function, and dynamics of CPFAs and CFAS at an atomic level. These approaches can provide insights that are difficult to obtain through experimental methods alone.
Future computational studies could focus on:
Membrane Simulations: Modeling the behavior of lipid bilayers containing this compound and other CPFAs to predict their effects on membrane properties such as fluidity, thickness, and permeability. acs.org
Enzyme-Substrate Interactions: Simulating the binding of unsaturated fatty acid substrates to CFAS to elucidate the molecular basis of substrate recognition and specificity. This can aid in the design of CFAS variants with altered substrate preferences.
Inhibitor Binding: Docking potential inhibitors into the active site of CFAS to predict their binding affinity and mode of action. This can accelerate the process of drug discovery and development.
Expansion of Biotechnological Applications for this compound and Related Compounds
The unique chemical properties of CPFAs make them attractive targets for various biotechnological applications. frontiersin.org Their production in engineered microorganisms or plants could provide a sustainable source of valuable specialty chemicals.
Potential applications to be explored include:
Biofuel and Lubricant Feedstocks: The cyclopropane ring imparts increased oxidative stability compared to unsaturated fatty acids, making CPFAs promising precursors for the production of high-performance biofuels and lubricants. frontiersin.org
Polymers and Materials: The strained three-membered ring of cyclopropane offers a reactive handle for chemical modifications, opening up possibilities for the synthesis of novel polymers and other materials with unique properties.
Pharmaceutical Intermediates: The cyclopropane moiety is a structural feature in some pharmaceutical compounds, and biotechnological production of CPFAs could provide a chiral starting material for the synthesis of complex drug molecules.
| Application | Potential Advantage of CPFAs | Reference |
| Biofuels | Increased oxidative stability | frontiersin.org |
| Lubricants | High stability and low-temperature fluidity | frontiersin.org |
| Polymers | Reactive cyclopropane ring for functionalization | acs.org |
| Pharmaceuticals | Chiral building blocks | acs.org |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 9-Cyclopropylnonanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor alkene (e.g., 9-nonenoic acid) using carbene insertion or Simmons–Smith reagents. Key steps include:
- Precursor preparation : Purify the starting alkene via column chromatography (silica gel, hexane/ethyl acetate) to minimize side reactions.
- Cyclopropanation : Optimize reaction conditions (e.g., CH₂N₂/UV light for carbene generation or Zn/Cu couple for Simmons–Smith) to control stereochemistry .
- Purification : Use acid-base extraction (e.g., 1M HCl wash) followed by recrystallization (ethanol/water) to isolate the final product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers ensure safe handling and storage of this compound during experiments?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors during heating or solvent evaporation .
- Storage : Store in airtight, light-resistant containers at 4°C under inert gas (N₂ or Ar) to prevent oxidation. Regularly monitor stability via FTIR (track carbonyl peak at ~1700 cm⁻¹ for degradation) .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the biological activity of this compound?
- Methodological Answer :
- Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Include positive (e.g., known fatty acid agonists) and negative controls (vehicle-only) .
- Cell-based assays : Optimize cell viability assays (MTT or resazurin) to distinguish cytotoxicity from target-specific effects. Account for serum protein binding by pre-equilibrating the compound with fetal bovine serum .
- Data normalization : Express activity as fold-change relative to baseline, using ANOVA with post-hoc Tukey tests to assess significance (α=0.05) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound across studies?
- Methodological Answer :
- Replication : Reproduce measurements using standardized protocols (e.g., OECD guidelines for logP via shake-flask method) .
- Instrument calibration : Validate DSC (melting point) and HPLC (logP) with reference standards (e.g., octanoic acid for logP calibration) .
- Meta-analysis : Apply weighted least-squares regression to pooled data, adjusting for variables like solvent purity or heating rate in DSC .
Q. What strategies are effective for resolving conflicting spectroscopic data (e.g., NMR, MS) during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-verify ¹H/¹³C NMR (CDCl₃, 500 MHz) with high-resolution MS (ESI+, resolving power >30,000) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .
- Collaborative validation : Share raw data (FID files, mass spectra) via open-access repositories for peer re-analysis .
Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use a Box-Behnken design to test factors like temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs). Analyze via response surface methodology .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
- Workup optimization : Replace traditional extraction with supported liquid-liquid extraction (SLE) cartridges to minimize product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
